molecular formula C17H16N4O2S B2852578 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1251546-89-0

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2852578
CAS RN: 1251546-89-0
M. Wt: 340.4
InChI Key: APJMXGJBOXRRSV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazole, piperidine, and pyrazine. Benzo[d]thiazole is a heterocyclic compound, which is often used in medicinal chemistry due to its wide range of biological activities . Piperidine is a cyclic secondary amine, which is a key building block in the synthesis of many pharmaceuticals. Pyrazine is a heterocyclic aromatic organic compound, which is often used as a building block in various organic syntheses.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Scientific Research Applications

Anti-inflammatory Applications

The compound has been studied for its potential anti-inflammatory properties. Novel derivatives containing the benzo[d]thiazol moiety have shown promising results in inhibiting COX-1 and COX-2 enzymes, which are key targets in the development of anti-inflammatory drugs . These findings suggest that (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone could be a valuable lead compound for the development of new anti-inflammatory medications.

Anti-tubercular Activity

Recent research has highlighted the synthesis of new benzothiazole-based compounds with significant anti-tubercular activity . The structure of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone suggests it could be part of this class of compounds, potentially offering a new avenue for treating tuberculosis by targeting the M. tuberculosis bacteria.

Antimicrobial Properties

Studies have also explored the antimicrobial potential of benzothiazole derivatives . The structural features of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone, particularly the presence of the piperidinyl group, may contribute to its ability to act against various microbial strains, making it a candidate for further antimicrobial studies.

Anti-proliferative Effects on Cancer Cells

Benzothiazole derivatives have been evaluated for their cytotoxicity against various human cancer cell lines . The compound could be investigated for its anti-proliferative effects, potentially leading to the development of new cancer therapies.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. The compound’s structure is suitable for computational modeling to predict its binding affinity and mode of action within biological systems . This application is essential for rational drug design and optimization.

Synthetic Pathway Development

The synthesis of benzothiazole derivatives involves various chemical reactions, providing a rich field for developing new synthetic methods . (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone can serve as a model compound for optimizing these synthetic pathways, contributing to the advancement of medicinal chemistry.

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(14-11-18-7-8-19-14)21-9-5-12(6-10-21)23-17-20-13-3-1-2-4-15(13)24-17/h1-4,7-8,11-12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJMXGJBOXRRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone

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